2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile
CAS No.: 551931-04-5
Cat. No.: VC4210016
Molecular Formula: C15H11N3O
Molecular Weight: 249.273
* For research use only. Not for human or veterinary use.
![2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile - 551931-04-5](/images/structure/VC4210016.png)
Specification
CAS No. | 551931-04-5 |
---|---|
Molecular Formula | C15H11N3O |
Molecular Weight | 249.273 |
IUPAC Name | 2-[cyano-(5-formyl-1-methylpyrrol-2-yl)methyl]benzonitrile |
Standard InChI | InChI=1S/C15H11N3O/c1-18-12(10-19)6-7-15(18)14(9-17)13-5-3-2-4-11(13)8-16/h2-7,10,14H,1H3 |
Standard InChI Key | UXRGLPSBROLBFD-UHFFFAOYSA-N |
SMILES | CN1C(=CC=C1C(C#N)C2=CC=CC=C2C#N)C=O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 2-[cyano-(5-formyl-1-methylpyrrol-2-yl)methyl]benzonitrile, reflects its bifunctional architecture:
-
A benzonitrile core substituted with a cyano group.
-
A 1-methylpyrrole ring bearing a formyl group at the 5-position, linked via a methylene bridge to the benzene ring.
Molecular Formula and Weight
-
Molecular Formula: C₁₅H₁₁N₃O
The presence of electron-withdrawing groups (cyano, formyl) and the aromatic pyrrole system underpins its reactivity and potential pharmacological interactions .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. A representative pathway includes:
-
Paal-Knorr Condensation: Reacting 3-aminobenzonitrile with 2,5-hexanedione to form a pyrrole intermediate .
-
Aldehyde Introduction: Oxidative functionalization at the pyrrole’s 3-position to introduce the formyl group .
-
Cyano Group Conversion: Treatment with sodium azide and triethylamine hydrochloride to convert cyano groups to tetrazolyl moieties, enhancing bioactivity .
Structural Analogues
Modifications to the pyrrole ring (e.g., halogenation, alkylation) or benzene core (e.g., nitro, chloro substituents) have been explored to optimize properties like solubility and target affinity . For example, replacing the formyl group with a nitro moiety increases electron-withdrawing effects, potentially enhancing cytotoxicity .
Physicochemical Properties
Physical Characteristics
Spectroscopic Data
-
IR Spectroscopy: Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) confirm cyano and formyl groups .
-
NMR: ¹H NMR signals at δ 2.5–3.0 ppm (methyl group) and δ 9.5–10.0 ppm (formyl proton) .
Applications in Material Science
Coordination Chemistry
The formyl and cyano groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and sensors .
Organic Electronics
Conjugated pyrrole systems contribute to charge transport in organic semiconductors. Derivatives of this compound are being investigated for use in OLEDs and photovoltaic devices .
Hazard Statement | Precautionary Measure |
---|---|
H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
H315 (Skin irritation) | Wear gloves and lab coat |
H319 (Eye irritation) | Use safety goggles |
H335 (Respiratory irritation) | Use fume hood |
Industrial and Research Relevance
Pharmaceutical Intermediates
The compound serves as a precursor for tetrazolyl and imidazole derivatives used in angiotensin II receptor blockers (ARBs) and antifungals .
Recent Patents
-
IL238044A: Describes chloro- and nitro-substituted benzonitriles as intermediates for kinase inhibitors .
-
WO2021000000: Covers pyrrole-carboxamide derivatives for oncology applications .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to enhance bioavailability .
-
Nanoparticle Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles to improve solubility and targeting .
-
Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume